Fmoc-Cys(Trt)-OMe

Vue d'ensemble

Description

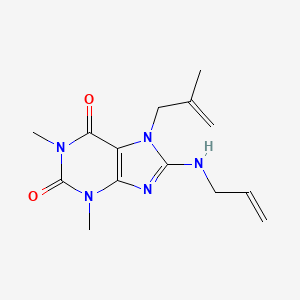

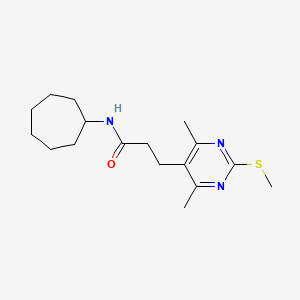

Fmoc-Cys(Trt)-OMe: is a derivative of cysteine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the thiol group is protected by a triphenylmethyl (Trt) group, and the carboxyl group is esterified to form a methyl ester (OMe). This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the functional groups of cysteine during peptide chain assembly.

Mécanisme D'action

Target of Action

Fmoc-Cys(Trt)-OMe, also known as Fmoc-L-Cys(Trt)-OMe, is primarily used in the field of peptide synthesis . It is an N-terminal protected cysteine derivative . The primary targets of this compound are the peptide sequences that are being synthesized .

Mode of Action

This compound interacts with its targets by being incorporated into peptide sequences during the process of Fmoc solid-phase peptide synthesis . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature . The downstream effects of these pathways can lead to the creation of complex peptide structures that have various biological applications.

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the context of its use in peptide synthesis . As a compound used in laboratory settings, its absorption, distribution, metabolism, and excretion (ADME) properties would be primarily determined by the conditions under which the peptide synthesis process is carried out.

Result of Action

The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptide sequences . It enables the incorporation of the cysteine amino acid into peptides in a protected form, which can then be selectively deprotected when needed .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as the temperature, pH, and the presence of other reactants . For instance, the Fmoc group is stable under harsh oxidative conditions, and can be removed by exposure to 20% piperidine at pH 11 .

Analyse Biochimique

Biochemical Properties

Fmoc-Cys(Trt)-OMe plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of cysteine, while the Trt group protects the thiol group. During peptide synthesis, this compound interacts with various enzymes and proteins, such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. The selective deprotection of the Fmoc and Trt groups allows for the stepwise assembly of peptides with high precision .

Cellular Effects

This compound influences various cellular processes by incorporating cysteine residues into peptides and proteins. These cysteine-containing peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are essential for the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cellular functions, such as enzyme activity, receptor binding, and signal transduction .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected cysteine derivative in peptide synthesis. The Fmoc group is removed using a base, such as piperidine, to expose the amino group for coupling reactions. The Trt group is removed using trifluoroacetic acid (TFA) to expose the thiol group for disulfide bond formation or other thiol-specific reactions. These deprotection steps are crucial for the sequential addition of amino acids and the formation of peptide bonds. This compound can also participate in enzyme inhibition or activation by incorporating cysteine residues into peptides that interact with specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade when exposed to moisture, light, or extreme temperatures. Over time, the deprotection efficiency of the Fmoc and Trt groups may decrease, affecting the yield and purity of synthesized peptides. Long-term studies have shown that this compound can maintain its functionality in peptide synthesis for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause adverse effects, such as oxidative stress and cellular damage, due to the release of reactive thiol groups. Threshold effects have been observed, where the compound exhibits beneficial effects at optimal dosages but becomes toxic at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cysteine metabolism. The compound interacts with enzymes such as cysteine proteases and transferases, which facilitate the incorporation of cysteine residues into peptides and proteins. These interactions can affect metabolic flux and the levels of metabolites, such as glutathione, which is a critical antioxidant in cells. The presence of this compound can influence the redox state of cells and modulate oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where peptide synthesis occurs. The distribution of this compound can affect its availability for peptide synthesis and its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or lysosomes, where it participates in peptide synthesis and other biochemical processes. The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is crucial for optimizing its use in peptide synthesis and other applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OMe typically involves the following steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Protection of the Thiol Group: The thiol group is protected by reacting the Fmoc-protected cysteine with triphenylmethyl chloride (Trt-Cl) in the presence of a base like triethylamine.

Esterification of the Carboxyl Group: The carboxyl group is esterified by reacting the Fmoc-Cys(Trt)-OH with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated peptide synthesizers is also common in industrial settings to streamline the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-Cys(Trt)-OMe undergoes deprotection reactions to remove the Fmoc and Trt groups. The Fmoc group is typically removed using piperidine, while the Trt group is removed using trifluoroacetic acid (TFA).

Substitution Reactions: The thiol group of cysteine can participate in substitution reactions, forming disulfide bonds with other cysteine residues.

Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfide bonds or reduced to regenerate the free thiol group.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.

Substitution: Disulfide bond formation using oxidizing agents like iodine.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT).

Major Products:

Deprotection: Free cysteine or cysteine-containing peptides.

Substitution: Disulfide-linked peptides.

Oxidation and Reduction: Disulfide bonds or free thiol groups.

Applications De Recherche Scientifique

Chemistry: Fmoc-Cys(Trt)-OMe is widely used in the synthesis of peptides and proteins, particularly in SPPS. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences.

Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: In medicinal chemistry, peptides synthesized using this compound are investigated for their therapeutic potential. These peptides can act as drugs or drug delivery agents, targeting specific biological pathways.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and biochemical tools.

Comparaison Avec Des Composés Similaires

Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-OMe but with a free carboxyl group instead of a methyl ester.

Fmoc-Cys(Mmt)-OH: Uses methoxytrityl (Mmt) as the thiol protecting group instead of Trt.

Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the thiol protecting group.

Uniqueness: this compound is unique in its combination of protecting groups, which provide stability and selectivity during peptide synthesis. The use of the methyl ester allows for additional control over the carboxyl group, making it a versatile tool in the synthesis of complex peptides.

Propriétés

IUPAC Name |

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-42-36(40)35(39-37(41)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,39,41)/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNJTEDEMZMQQD-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)

![1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane](/img/structure/B2612261.png)

![(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one](/img/structure/B2612263.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2612268.png)

![[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2612272.png)

methanone](/img/structure/B2612273.png)